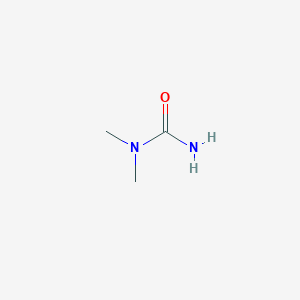

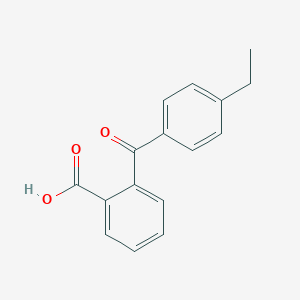

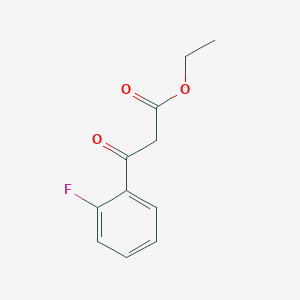

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Vue d'ensemble

Description

Synthesis Analysis

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate can be synthesized through several methods, involving condensation reactions, cycloadditions, and enzymatic reductions. The synthesis and structure of related fluorinated compounds have been explored, indicating the versatility of fluorine in modifying the chemical reactivity and physical properties of organic molecules (Pryadeina et al., 2007). Additionally, enzymatic reductions using Rhizopus species have been employed for the asymmetric reduction of 3-aryl-3-keto esters, showcasing the potential for biocatalytic approaches in the synthesis of ethyl 3-(2-fluorophenyl)-3-oxopropanoate and its analogs (Salvi & Chattopadhyay, 2006).

Molecular Structure Analysis

The molecular structure of ethyl 3-(2-fluorophenyl)-3-oxopropanoate and related compounds has been extensively studied through spectroscopic and diffractometric techniques. Research on polymorphism in structurally analogous compounds highlights the significance of solid-state characterization in understanding the diverse crystalline forms that can impact the material's properties and performance (Vogt et al., 2013).

Chemical Reactions and Properties

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate undergoes various chemical reactions, including cycloadditions and condensation reactions, demonstrating its reactivity and potential as a synthetic intermediate. For instance, 1,3-dipolar cycloadditions with electron-rich and electron-deficient alkynes have been explored, leading to the synthesis of fluorine-substituted pyrazoles, highlighting the compound's utility in constructing heterocyclic frameworks (Gladow et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on the crystalline structure and polymorphism of related compounds provide insights into how molecular modifications can influence physical properties, impacting solubility, stability, and bioavailability (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 3-(2-fluorophenyl)-3-oxopropanoate, including its reactivity in various organic transformations, stereochemical aspects, and the influence of the fluorine atom on its chemical behavior, are of significant interest. The compound's reactivity with amines, alcohols, and acids, among others, provides a foundation for synthesizing a wide range of fluorinated organic molecules, offering potential applications in medicinal chemistry and materials science (Pryadeina et al., 2007; Salvi & Chattopadhyay, 2006).

Applications De Recherche Scientifique

Asymmetric Reduction by Fungi : Ethyl 3-aryl-3-oxopropanoates, including the 2-fluorophenyl variant, have been enantioselectively reduced to corresponding alcohols by the fungus Rhizopus arrhizus and other Rhizopus species. This process is significant for producing specific enantiomers of pharmaceutical compounds (Salvi & Chattopadhyay, 2006).

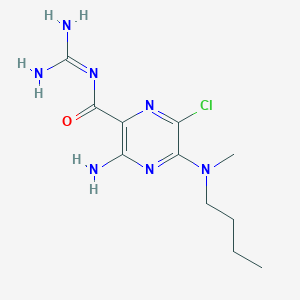

Bioanalytical Method for Acetylcholinesterase Inhibitor : A rapid and selective RP-HPLC bioanalytical method was developed for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition properties. This method is crucial for drug development and pharmacokinetic studies (Nemani, Shard, & Sengupta, 2018).

Fungicides and Bactericides : Certain derivatives, like ethyl 3-(4'-methylphenyl)-3-oxopropanoate, have been explored for their potential as fungicides and bactericides. These compounds exhibit marginal activity in screening for antifungal and antibacterial properties (Ahluwalia, Dutta, & Sharma, 1986).

Cancer Treatment : Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a derivative, exhibited potent cytotoxic activity against various cancer cell lines and potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Supramolecular Assembly : Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was studied for its supramolecular assembly, revealing significant noncovalent interactions stabilizing the molecular conformation, which is important for material sciences and nanotechnology applications (Matos et al., 2016).

Anticancer Hydrazones : Ethyl 3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propanoates showed significant activity against colon cancer and leukemia cell lines, highlighting their potential in cancer therapeutics (Abdel‐Aziz et al., 2013).

Gametocide Development : Derivatives of ethyl oxanilate, including a fluoro derivative, were synthesized for use as gametocides on hermaphrodite plants like common wheat. The fluoro derivative specifically showed stable aqueous suspension and effective induction of male sterility (Iskra, Titan, & Meglič, 2013).

Sortase A Inhibitors : Ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate and its derivatives were identified as a new class of sortase A inhibitors, showing potential in tackling Gram-positive pathogens and inhibiting biofilm formation (Maggio et al., 2016).

Propriétés

IUPAC Name |

ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNUVJSNWUWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304594 | |

| Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

CAS RN |

1479-24-9 | |

| Record name | 1479-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.